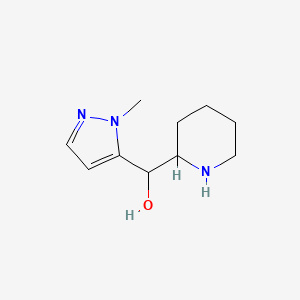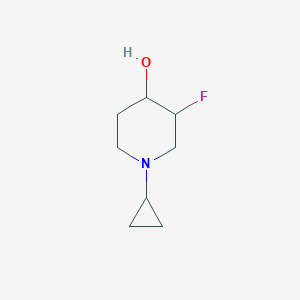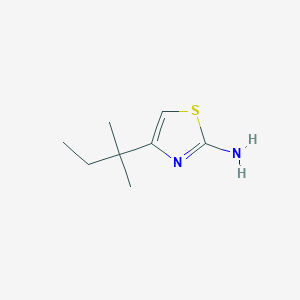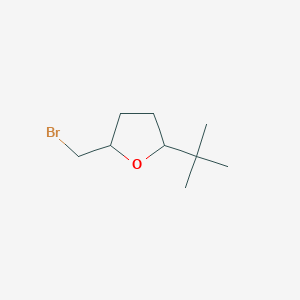
3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1,2-thiazole with a suitable benzaldehyde derivative under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions
Major Products
Oxidation: 3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase or kinases, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole structure
Uniqueness
3-Methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde group with a thiazole ring makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
3-methyl-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C12H11NOS/c1-8-5-10(7-14)3-4-11(8)12-6-9(2)13-15-12/h3-7H,1-2H3 |
InChI Key |
PUDHGSGCJKZFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=NS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15255596.png)
![(NE)-N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B15255604.png)

![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B15255616.png)
![2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one](/img/structure/B15255619.png)


![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane](/img/structure/B15255634.png)

![2-[(3,4,5-Trifluorophenyl)methyl]oxirane](/img/structure/B15255642.png)
